1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3-fluorobenzyl group and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzyl or pyrazole moieties.
Scientific Research Applications
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has found applications in various scientific research areas, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe molecule for studying enzyme interactions and receptor binding due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
1-(3-Methylbenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: The presence of a methyl group instead of a fluorine atom can lead to differences in hydrophobicity and steric interactions.
1-(3-Fluorobenzyl)-3-ethyl-1H-pyrazole-5-carboxylic acid: The substitution of a methyl group with an ethyl group can influence the compound’s overall size and flexibility.
These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity and specific reactivity due to the presence of the fluorine atom.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)15(14-8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQJSFPTVWKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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